Einecs 242-841-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 242-841-8 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as 1,2-dimethylbenzene, is a colorless liquid with a sweet odor. It is commonly used as a solvent in the chemical industry and is also found in some consumer products.
Wirkmechanismus
The mechanism of action of Einecs 242-841-8 is not well understood. However, it is believed to act as a non-specific solvent, dissolving various organic compounds and facilitating their reactions. It may also interact with biological molecules, although more research is needed to fully understand its mechanism of action.
Biochemische Und Physiologische Effekte
Einecs 242-841-8 has no known biochemical or physiological effects on humans. However, it can be toxic if ingested or inhaled in large quantities. It may also cause skin irritation or allergic reactions in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Einecs 242-841-8 in lab experiments are its high solubility in organic solvents and its ability to dissolve a wide range of organic compounds. Additionally, it is relatively inexpensive and readily available.
The limitations of using Einecs 242-841-8 in lab experiments are its potential toxicity and its limited solubility in water. It may also interfere with certain analytical techniques, such as NMR spectroscopy, due to its own signal in the spectrum.
Zukünftige Richtungen
There are several future directions for research involving Einecs 242-841-8. One area of interest is its potential use as a marker for environmental pollution. Additionally, more research is needed to fully understand its mechanism of action and its potential interactions with biological molecules. Finally, there is a need for more research into the potential toxicity of this compound and its effects on human health.
Synthesemethoden
The synthesis of Einecs 242-841-8 involves the reaction of benzene with propylene in the presence of a catalyst. This process results in the formation of two isomers, ortho-xylene, and para-xylene, which are then separated using a process called fractional distillation. The resulting compound, Einecs 242-841-8benzene, is then purified using various techniques such as recrystallization or distillation.
Wissenschaftliche Forschungsanwendungen
Einecs 242-841-8 has various scientific research applications, particularly in the field of organic chemistry. It is commonly used as a solvent for reactions involving aromatic compounds and is also used as a starting material for the synthesis of other chemicals. Additionally, it is used as a marker for environmental pollution due to its presence in gasoline and other petroleum-based products.
Eigenschaften
CAS-Nummer |
19149-47-4 |
---|---|
Produktname |
Einecs 242-841-8 |
Molekularformel |
C40H74MgO14S2 |
Molekulargewicht |
445.9 g/mol |
IUPAC-Name |
magnesium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/2C20H38O7S.Mg/c2*1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h2*16-18H,5-15H2,1-4H3,(H,23,24,25);/q;;+2/p-2 |
InChI-Schlüssel |
LLYHINZLBZICAP-UHFFFAOYSA-L |
SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Mg+2] |
Kanonische SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.